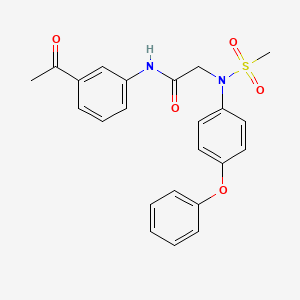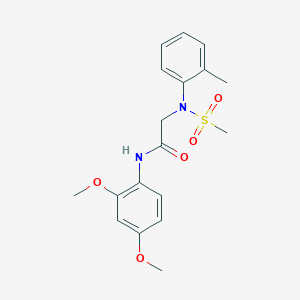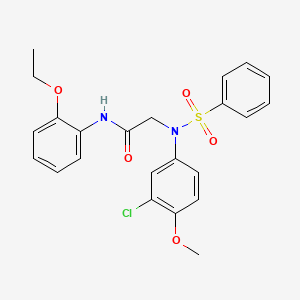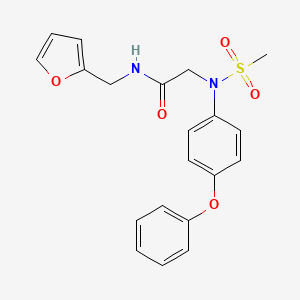
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
説明
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as AMPA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. AMPA belongs to the class of compounds known as glycine antagonists, which have been shown to have a variety of biological effects, including anti-inflammatory and analgesic properties. In
作用機序
The mechanism of action of AMPA is not fully understood, but it is believed to involve the inhibition of glycine receptors. Glycine receptors are involved in the transmission of pain signals in the spinal cord, and the inhibition of these receptors by AMPA is thought to be responsible for its analgesic effects. Additionally, AMPA has been shown to inhibit the release of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
AMPA has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, AMPA has also been shown to have anticonvulsant effects. Studies have demonstrated that AMPA can effectively reduce the severity and frequency of seizures in animal models.
実験室実験の利点と制限
One of the major advantages of using AMPA in lab experiments is its well-established synthesis method. Additionally, AMPA is relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using AMPA in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are numerous future directions for research involving AMPA. One area of interest is the development of novel AMPA derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of AMPA and its potential applications in the treatment of various diseases. Finally, the development of new delivery methods for AMPA, such as transdermal patches or inhalers, may also be an area of future research.
科学的研究の応用
AMPA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of AMPA as an analgesic. Studies have shown that AMPA can effectively reduce pain in animal models, and it has been suggested that it may be a useful alternative to opioid-based painkillers.
In addition to its analgesic properties, AMPA has also been shown to have anti-inflammatory effects. Studies have demonstrated that AMPA can inhibit the production of pro-inflammatory cytokines, which are involved in the development of numerous inflammatory diseases, including arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-17(26)18-7-6-8-19(15-18)24-23(27)16-25(31(2,28)29)20-11-13-22(14-12-20)30-21-9-4-3-5-10-21/h3-15H,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONHOTSZNKIAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570613.png)

![N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3570636.png)
![N-(5-chloro-2-methylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570640.png)
![N-(4-chlorobenzyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570652.png)
![2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]-2-cyclopropene-1-carboxamide](/img/structure/B3570659.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3570662.png)




![N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570704.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3570712.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570716.png)